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molecular formula C9H16O3 B3191784 Propan-2-yl 4-methyl-3-oxopentanoate CAS No. 575838-12-9

Propan-2-yl 4-methyl-3-oxopentanoate

Cat. No. B3191784
M. Wt: 172.22 g/mol
InChI Key: RSNLWQKJOHYEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524955B2

Procedure details

Methyl 4-methyl-3-oxo-pentanoate (304 g), isopropyl alcohol (500 ml) and p-toluenesulfonic acid (3.8 g) were stirred together and heated to reflux at 90° C. After 3 hours, 400 ml of solvent was collected by distillation at atmospheric pressure. Fresh isopropyl alcohol was added and the mixture refluxed for a further 3 hours. The cycle of distillation, addition of fresh solvent and refluxing was continued until the conversion had reached 95%, determined by a peak area ratio of product: starting material of 95:5 measured by LC. The remaining volatile solvents were removed by distillation and the resultant liquid washed with 10% sodium carbonate solution and dried over anhydrous sodium sulfate and filtered to give isopropyl 4-methyl-3-oxo-pentanoate as a clear liquid (301 g, 83%).
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:10])[C:3](=[O:9])[CH2:4][C:5](OC)=[O:6].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:22]([OH:25])([CH3:24])[CH3:23]>>[CH3:1][CH:2]([CH3:10])[C:3](=[O:9])[CH2:4][C:5]([O:25][CH:22]([CH3:24])[CH3:23])=[O:6]

Inputs

Step One
Name
Quantity
304 g
Type
reactant
Smiles
CC(C(CC(=O)OC)=O)C
Name
Quantity
3.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
DISTILLATION
Type
DISTILLATION
Details
400 ml of solvent was collected by distillation at atmospheric pressure
ADDITION
Type
ADDITION
Details
Fresh isopropyl alcohol was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for a further 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The cycle of distillation, addition of fresh solvent
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The remaining volatile solvents were removed by distillation
WASH
Type
WASH
Details
the resultant liquid washed with 10% sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C(CC(=O)OC(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 301 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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